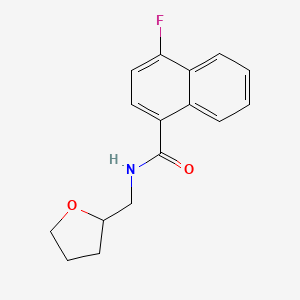![molecular formula C17H15N4O5S2- B11559246 3-[(2Z)-2-[(2Z)-(3-nitrobenzylidene)hydrazinylidene]-1,3-benzothiazol-3(2H)-yl]propane-1-sulfonate](/img/structure/B11559246.png)
3-[(2Z)-2-[(2Z)-(3-nitrobenzylidene)hydrazinylidene]-1,3-benzothiazol-3(2H)-yl]propane-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2Z)-2-[(2Z)-2-[(3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL]PROPANE-1-SULFONATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a nitrophenyl group, a benzothiazole ring, and a sulfonate group, making it a subject of interest for chemists and researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2Z)-2-[(2Z)-2-[(3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL]PROPANE-1-SULFONATE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonate group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can lead to the formation of nitro derivatives, while reduction can yield amine derivatives .
Applications De Recherche Scientifique
3-[(2Z)-2-[(2Z)-2-[(3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL]PROPANE-1-SULFONATE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[(2Z)-2-[(2Z)-2-[(3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL]PROPANE-1-SULFONATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(2Z)-2-[(3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOXAZOLE: Shares a similar structure but with a benzoxazole ring instead of a benzothiazole ring.
2-[(2Z)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOXAZOLE: Another similar compound with a different position of the nitro group.
Uniqueness
Its structure allows for unique interactions with biological targets and chemical reagents, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C17H15N4O5S2- |
|---|---|
Poids moléculaire |
419.5 g/mol |
Nom IUPAC |
3-[(2Z)-2-[(Z)-(3-nitrophenyl)methylidenehydrazinylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate |
InChI |
InChI=1S/C17H16N4O5S2/c22-21(23)14-6-3-5-13(11-14)12-18-19-17-20(9-4-10-28(24,25)26)15-7-1-2-8-16(15)27-17/h1-3,5-8,11-12H,4,9-10H2,(H,24,25,26)/p-1/b18-12-,19-17- |
Clé InChI |
HEDOTVDDPGZFIU-AQHVKWFBSA-M |
SMILES isomérique |
C1=CC=C2C(=C1)N(/C(=N/N=C\C3=CC(=CC=C3)[N+](=O)[O-])/S2)CCCS(=O)(=O)[O-] |
SMILES canonique |
C1=CC=C2C(=C1)N(C(=NN=CC3=CC(=CC=C3)[N+](=O)[O-])S2)CCCS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(E)-{2-[(4-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl 4-methoxybenzoate](/img/structure/B11559175.png)
![2-[(Naphthalen-1-YL)amino]-N'-[(1E)-1-(naphthalen-2-YL)ethylidene]acetohydrazide](/img/structure/B11559179.png)
![N-(3-{Imidazo[1,2-A]pyridin-2-YL}phenyl)benzenesulfonamide](/img/structure/B11559193.png)
![N-Benzyl-2-[N-(3-chlorophenyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B11559196.png)
![N'-[(E)-{2-[cyclohexyl(methyl)amino]-5-nitrophenyl}methylidene]-2-(4-ethylphenoxy)acetohydrazide](/img/structure/B11559197.png)
![4-bromo-2-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11559199.png)
![3-Fluoro-N-({N'-[(1E)-1-phenylbutylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11559211.png)
![4-chloro-2-[(E)-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol](/img/structure/B11559218.png)
methanolate](/img/structure/B11559222.png)
![2-({5-[(E)-(2-{[(4-chlorobenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]furan-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B11559224.png)
![Ethyl 2-[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]propanoate](/img/structure/B11559232.png)
![bis{4-[(E)-{[4-(methoxycarbonyl)phenyl]imino}methyl]phenyl} 2-nitrobenzene-1,4-dicarboxylate](/img/structure/B11559233.png)
![N-dodecyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B11559241.png)
